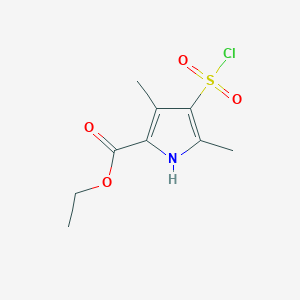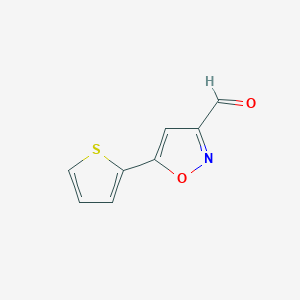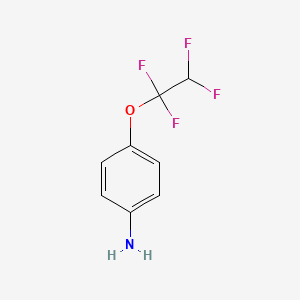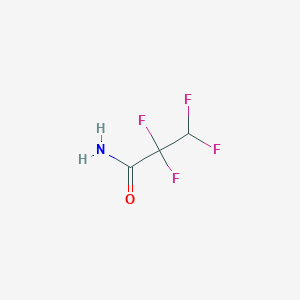![molecular formula C13H8F3NO2 B1333501 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde CAS No. 338967-16-1](/img/structure/B1333501.png)
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde, also known as 6-TFMPN, is a chemical compound that has gained attention in the fields of medicinal and organic chemistry due to its potential applications in various fields of research and industry. It has a molecular weight of 267.20 g/mol .
Molecular Structure Analysis
The molecular formula of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is C13H8F3NO2 . The InChI code is 1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H . The Canonical SMILES is C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F .Physical And Chemical Properties Analysis
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is a solid at ambient temperature . It has a boiling point of 51-54°C . The compound has a topological polar surface area of 39.2 Ų and a complexity of 309 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Hasan and Shalaby (2016) discusses the synthesis of a similar compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, highlighting its molecular structure and spectroscopic properties. This research demonstrates the application of such compounds in chemistry science, emphasizing their novel synthetic pathways and properties (Hasan & Shalaby, 2016).
Chemical Synthesis Potential
- In 2007, Attaby et al. investigated the synthetic potentiality of nicotinaldehyde in forming heterocyclic compounds, which are significant in the pharmaceutical industry. The study elaborates on the synthesis of various heterocyclic derivatives, demonstrating the chemical versatility of nicotinaldehyde-related compounds (Attaby et al., 2007).
Intermediate in Anti-Infective Agents
- Mulder et al. (2013) described the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This highlights the use of trifluoromethylated nicotinaldehyde derivatives in medicinal chemistry (Mulder et al., 2013).
Development of Dielectric Materials
- Research by Bong et al. (2017) into polyimides containing a trifluoromethyl group reveals applications in developing high-performance dielectric materials. These materials are significant for their improved thermal stability and low dielectric constants (Bong et al., 2017).
Use in Fluorescence Probes
- Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, using derivatives of phenoxy compounds. This study underscores the utility of such compounds in biological and chemical applications (Setsukinai et al., 2003).
Application in Chemical Reactions
- Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, demonstrating the practical utility of these reactions in synthesizing potent inhibitors, relevant in pharmaceutical and chemical industries (Egami et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGLLSGNJQMBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380572 |
Source


|
| Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde | |
CAS RN |
338967-16-1 |
Source


|
| Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



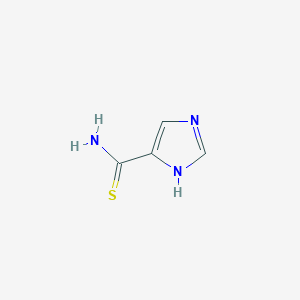
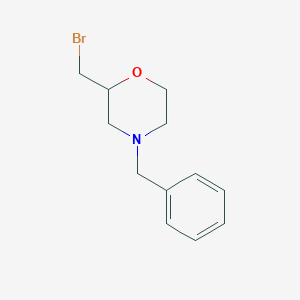
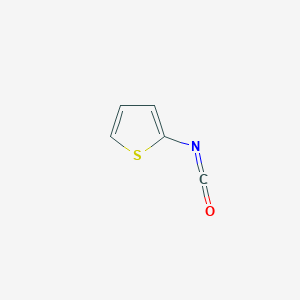

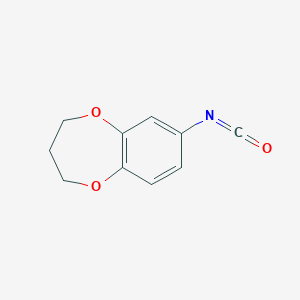
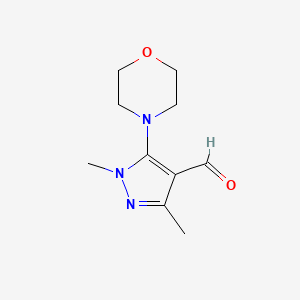
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
